N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethyl-substituted phenyl group, a pyrimidinyl ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidinyl intermediate with a thiol reagent, such as thiourea, under appropriate conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl and pyrimidinyl groups.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide
- N-(4-Chlorophenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide
- N-(4-Fluorophenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide
Uniqueness
N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide is unique due to the presence of the ethyl group on the phenyl ring, which may influence its chemical reactivity and biological activity compared to its methyl, chloro, or fluoro analogs.
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H15N3O2S/c1-2-10-3-5-11(6-4-10)16-12(18)9-20-13-7-8-15-14(19)17-13/h3-8H,2,9H2,1H3,(H,16,18)(H,15,17,19) |
InChI Key |
QWQPLSDLBATMEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.